molecular formula C8H14O4 B075507 Butane-2,3-diyl diacetate CAS No. 1114-92-7

Butane-2,3-diyl diacetate

Cat. No.: B075507
CAS No.: 1114-92-7
M. Wt: 174.19 g/mol
InChI Key: VVSAAKSQXNXBML-UHFFFAOYSA-N
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Description

Butane-2,3-diyl diacetate, also known as 2,3-butanediol diacetate, is an organic compound with the molecular formula C8H14O4. It is a diester derived from butane-2,3-diol and acetic acid.

Scientific Research Applications

Butane-2,3-diyl diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

Butane-2,3-diyl diacetate is classified under the GHS07 hazard class . It has hazard statements H315, H335, and H319, indicating that it can cause skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for the study and application of Butane-2,3-diyl diacetate are not explicitly mentioned in the literature, the compound’s potential uses in chemical reactions and synthesis suggest areas for further exploration. For instance, its use in flow chemistry could be expanded, and its reactions could be studied in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butane-2,3-diyl diacetate can be synthesized through the esterification of butane-2,3-diol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 338-453 K to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where butane-2,3-diol and acetic acid are fed into a reactor with an acid catalyst. The reaction mixture is then heated, and the product is continuously removed to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Butane-2,3-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of butane-2,3-diyl diacetate involves its interaction with molecular targets and pathways in biological systems. The compound can undergo hydrolysis to release butane-2,3-diol and acetic acid, which may then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,3-Butanediol diacetate: A stereoisomer of butane-2,3-diyl diacetate.

    meso-2,3-Butanediol diacetate: Another stereoisomer with different spatial arrangement.

    erythro-Butane-2,3-diol diacetate: Yet another stereoisomer with distinct properties.

Uniqueness

This compound is unique due to its specific molecular structure and the resulting chemical and physical properties.

Properties

IUPAC Name

3-acetyloxybutan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5(11-7(3)9)6(2)12-8(4)10/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSAAKSQXNXBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70912146
Record name Butane-2,3-diyl diacetate
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114-92-7
Record name 2,3-Diacetoxybutane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane-2,3-diyl diacetate
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Record name Butane-2,3-diyl diacetate
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Record name Butane-2,3-diyl diacetate
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Synthesis routes and methods I

Procedure details

Diacetoxybutene which had been prepared by catalytically reacting butadiene, acetic acid and an oxygen-containing gas with a palladium-based catalyst at 80° to 100° C, was hydrogenated in the presence of a palladium catalyst carried on activated carbon to produce diacetoxybutane having the composition set forth below. The resulting diacetoxybutane was then hydrolyzed in the presence of a cation exchange resin, DIAION SK1B, (trade mark, manufactured by Mitsubishi Chemical Industries Ltd.) at about 60° C and subjected to distillation to prepare crude 1,4-butanediol, which contained 98.5 % by weight of 1,4-butanediol, 0.7 % by weight of high boiling substances and 0.8 % by weight of other substances.
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Synthesis routes and methods II

Procedure details

A stream of hydrogen was used to transfer 5.3 mL (4.8 g) of ethyl acetate into the 16-lamp photoreactor. After irradiation for 20 h at 45° C., 1.8 g of the title product were obtained. The product was identified by comparison with the authentic compound made by hydrodimerizing vinyl acetate in the 4-lamp reactor at 25° C. to give 0.9 g of the product (52% yield) after the C--Hα to the --CO2 group.
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Synthesis routes and methods III

Procedure details

The conventional butadiene process starts with reaction of butadiene with acetic acid and oxygen-containing gas, followed by hydrogenation to obtain diacetoxybutane (see FIG. 1). As shown in FIG. 2, the resulting diacetoxybutane is hydrolyzed, and acetic acid and water are distilled off from the liquid reaction mixture containing crude 1,4-butanediol (hydrolyzate) in a first distillation tower. Diacetoxybutane and hydroxyacetoxybutane are separated from the hydrolyzate in a second distillation tower. The resulting crude 1,4-butanediol is hydrogenated with hydrogen gas in the presence of a catalyst for hydrogenation. After tetrahydrofuran (hereinafter abbreviated as THF) is concentrated in a third distillation tower, high purity 1,4-butanediol is recovered from a fourth distillation tower as a side stream or a bottom.
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Synthesis routes and methods IV

Procedure details

As a by-product in the 1,3-propanediol fermentation, 2,3-butanediol also is an important raw material in chemical industry. It is a colorless and flavorless liquid, and may be used as fuels, and used to prepare polymers, inks, perfumes, antifreezers, fumigants, humidizers, softening agent, plasticizer, explosives, chiral vehicles for pharmaceuticals and the like. Also, 2,3-butanediol may serve as a very valuable raw material in chemical industry to synthesize other chemicals, for example, dehydrating 2,3-butanediol to form methyl ethyl ketone with quite extensive applications, and further dehydrating to form 1,3-butadiene. 2,3-Butanediol can be polymerized to produce styrene via a Diels-Alder reaction. 2,3-Butanediol and methyl ethyl ketone may condense and then subject to a hydrogenating reaction to form octane, which can be used to produce high quality materials for flight. 2,3-Butanediol reacts with acetic acid to form 2,3-butanediol diacetate, which can be added to butters to improve flavor. Generally, 2,3-butanediol, however, is not be separated and purified as a product due to its low yields in the 1,3-propanediol fermentation.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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